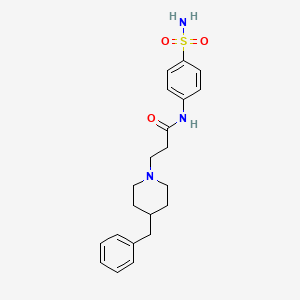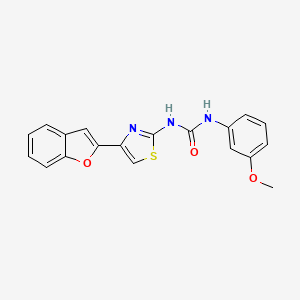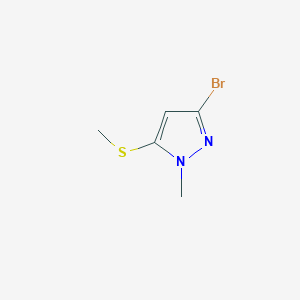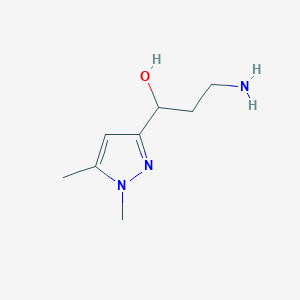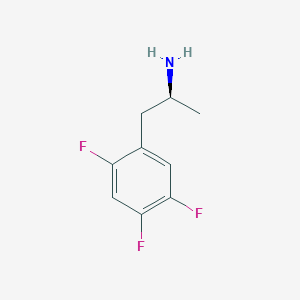
(S)-1-(2,4,5-Trifluorophenyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine: is a fluorinated organic compound with a molecular weight of 189.2 g/mol . This compound is known for its unique chemical structure, which includes three fluorine atoms attached to a phenyl ring. The presence of these fluorine atoms significantly influences the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the use of fluorinated precursors and amination reactions. One common method includes the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods: In an industrial setting, the production of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry: In chemistry, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: In biological research, this compound can be used to investigate the role of fluorinated amines in biological systems. Its interactions with enzymes and receptors can provide insights into the effects of fluorine atoms on biological activity.
Medicine: In medicinal chemistry, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can be leveraged to create products with improved performance characteristics.
作用機序
The mechanism of action of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may interact with enzymes or receptors involved in metabolic processes, leading to changes in their activity and function.
類似化合物との比較
- (2S)-1-(2,4-difluorophenyl)propan-2-amine
- (2S)-1-(2,5-difluorophenyl)propan-2-amine
- (2S)-1-(2,4,5-trichlorophenyl)propan-2-amine
Comparison: Compared to similar compounds, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is unique due to the presence of three fluorine atoms on the phenyl ring. This structural feature significantly influences its chemical reactivity, stability, and biological activity. The trifluorinated compound may exhibit different binding affinities and selectivities for molecular targets compared to its difluorinated or trichlorinated counterparts.
特性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC名 |
(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m0/s1 |
InChIキー |
QKVCEEJOYPBGQX-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CC1=CC(=C(C=C1F)F)F)N |
正規SMILES |
CC(CC1=CC(=C(C=C1F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



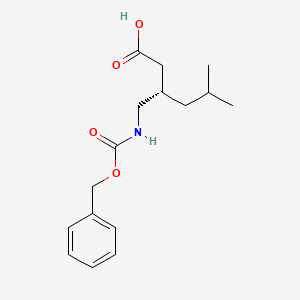
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)

![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)

